Triethylammonium 2-ethylhexanoate
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Overview
Description
Triethylammonium 2-ethylhexanoate is an organic compound that belongs to the class of ammonium salts. It is formed by the reaction of triethylamine with 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylammonium 2-ethylhexanoate can be synthesized through a straightforward acid-base reaction. The process involves the neutralization of 2-ethylhexanoic acid with triethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The reaction conditions include maintaining a temperature range of 20-30°C and stirring the mixture for several hours until the reaction is complete. The product is then isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triethylammonium 2-ethylhexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ammonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions. The conditions vary depending on the desired product but often involve heating and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new ammonium salts with different functional groups.
Scientific Research Applications
Triethylammonium 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of polymers, coatings, and as an additive in lubricants.
Mechanism of Action
The mechanism by which triethylammonium 2-ethylhexanoate exerts its effects involves its ability to interact with various molecular targets. The ammonium group can form ionic bonds with negatively charged species, while the 2-ethylhexanoate moiety can participate in hydrophobic interactions. These interactions enable the compound to act as a catalyst, buffer, or stabilizing agent in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Triethylammonium acetate
- Triethylammonium bicarbonate
- Triethylammonium sulfate
Uniqueness
Triethylammonium 2-ethylhexanoate is unique due to its specific combination of the triethylammonium cation and the 2-ethylhexanoate anion. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it suitable for specialized applications in various fields.
Properties
CAS No. |
58823-72-6 |
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Molecular Formula |
C14H31NO2 |
Molecular Weight |
245.40 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C6H15N/c1-3-5-6-7(4-2)8(9)10;1-4-7(5-2)6-3/h7H,3-6H2,1-2H3,(H,9,10);4-6H2,1-3H3 |
InChI Key |
GCKXGBNYGSAOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCN(CC)CC |
Origin of Product |
United States |
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